Adamantane-1-carbaldehyde

Overview

Description

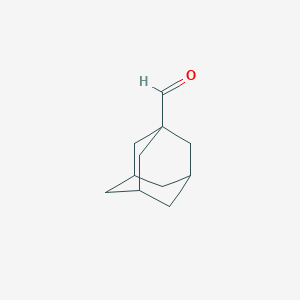

Adamantane-1-carbaldehyde, also known as 1-Adamantanecarboxaldehyde, is a derivative of adamantane . Its IUPAC name is (3r,5r,7r)-adamantane-1-carbaldehyde . It has a molecular weight of 164.25 . It is stored under an inert atmosphere and in a freezer under -20°C .

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H16O . The InChI code for this compound is 1S/C11H16O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2 .

Chemical Reactions Analysis

Adamantane derivatives, including this compound, are known for their high reactivity . This makes them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 164.25 . It is stored under an inert atmosphere and in a freezer under -20°C . The melting point of this compound is 147-148°C .

Scientific Research Applications

Synthesis and Studies of New N-[(adamantan-1-yl)methyl]aniline Derivatives:

- Adamantane-1-carbaldehyde was used to synthesize N-[(adamantan-1-yl)methyl]aniline derivatives, considered analogues of the synthetic adaptogen Bromantan, through reductive amination with aromatic amines (Voloboev et al., 2016).

Use in Medicinal Chemistry:

- The adamantane structure, including this compound derivatives, plays a significant role in medicinal chemistry for drug design due to its absorption, distribution, metabolism, excretion properties, hydrophobic effects, ion channel interactions, and as a rigid scaffold (Lamoureux & Artavia, 2010).

Resistance in Influenza A Viruses:

- Adamantanes, including this compound derivatives, are used in influenza A virus treatments, but there's an increasing incidence of drug resistance, highlighting the need for monitoring and managing drug-resistant influenza A viruses (Bright et al., 2005).

Adamantane Derivatives in Clinical Practice:

- Adamantane derivatives, including those based on this compound, are utilized in various therapeutic applications, such as antivirals, antidiabetics, and treatments for Alzheimer's and Parkinson's disease (Spilovska et al., 2016).

Antibacterial and Antifungal Activity:

- This compound derivatives exhibit antimicrobial and antifungal activities, highlighting their potential in developing new drugs with low toxicity and pronounced pharmacological activity (Odyntsova, 2017).

Drug Delivery Systems and Surface Recognition:

- The adamantane moiety, including this compound, is used in the design of drug delivery systems and surface recognition, such as in liposomes, cyclodextrins, and dendrimers (Štimac et al., 2017).

Safety and Hazards

Future Directions

Adamantane and its derivatives, including Adamantane-1-carbaldehyde, have potential applications in various fields such as nanotechnology, biochemistry, medicinal chemistry, and the pharmaceuticals industry . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, it is increasingly relevant to summarize and systematize these data, especially in view of the recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds .

Mechanism of Action

Target of Action

Adamantane-1-carbaldehyde, a derivative of adamantane, primarily targets the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mode of Action

This compound undergoes a Wittig reaction to give 1-vinyl adamantane . Alternatively, the adamantyloxirane forms in excellent yield from this compound, and its acidic ring opening leads to 1-adamantyl-1,2-dibromoethane, which is debrominated to 1-23 .

Biochemical Pathways

The synthesis of 1,2-disubstituted adamantane derivatives involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .

Pharmacokinetics

The high reactivity of this compound offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives .

Result of Action

The result of the action of this compound is the production of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Action Environment

The action of this compound can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

Adamantane-1-carbaldehyde, like other adamantane derivatives, is known for its high reactivity . This makes it a valuable starting material for the synthesis of various functional adamantane derivatives

Cellular Effects

Adamantane derivatives have been shown to interact with specific cell receptors, illuminating the receptor targeting process in living cells .

Molecular Mechanism

The high reactivity of adamantane derivatives suggests that they may interact with biomolecules in significant ways .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Adamantane derivatives are known for their stability .

Transport and Distribution

Adamantane derivatives are known to interact with specific cell receptors .

properties

IUPAC Name |

adamantane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZULQZKFBAHSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452930 | |

| Record name | 1-adamantanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2094-74-8 | |

| Record name | 1-adamantanecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Adamantane-1-carbaldehyde in the synthesis of potential antibacterial agents?

A1: this compound serves as a crucial starting material in synthesizing novel trimethoprim analogues with potential antibacterial activity []. The aldehyde group in this compound reacts with 3-methoxypropionitrile to yield a mixture of acrylonitrile derivatives. These derivatives are then condensed with various nitrogen-containing compounds like guanidine, acetamidine, and thiourea to create a series of 5-adamantan-1-yl-methyl analogues of trimethoprim [].

Q2: How does the incorporation of the adamantyl group potentially influence the biological activity of the synthesized compounds?

A2: While the provided abstracts don't delve into specific structure-activity relationships, it's known that incorporating bulky, lipophilic groups like adamantane can influence a molecule's pharmacological properties. These modifications may impact the compound's binding affinity to biological targets, its ability to permeate cell membranes, and its overall pharmacokinetic profile. Further research, including detailed SAR studies and in vitro/in vivo evaluations, is needed to elucidate the precise influence of the adamantyl group on the biological activity of these trimethoprim analogues [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.